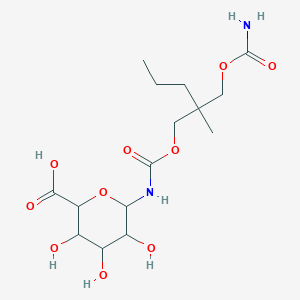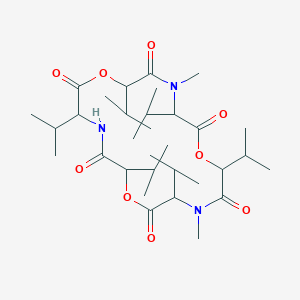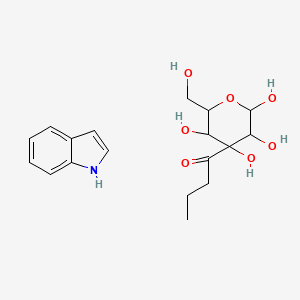
beta-D-Glucopyranose, 1-(1H-indole-3-butanoate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
β-D-吡喃葡萄糖,1-(1H-吲哚-3-丁酸酯): 是一种将葡萄糖分子与吲哚衍生物结合的化合物。这种化合物以其独特的结构而闻名,该结构包括一个与吲哚-3-丁酸酯基团连接的β-D-吡喃葡萄糖部分。
准备方法
合成路线和反应条件: β-D-吡喃葡萄糖,1-(1H-吲哚-3-丁酸酯) 的合成通常涉及 β-D-吡喃葡萄糖与吲哚-3-丁酸的酯化反应。该反应通常在催化剂(例如硫酸或对甲苯磺酸)存在下,在回流条件下进行。 然后,使用柱色谱等技术纯化反应混合物,以获得所需的产物 .
工业生产方法: 这种化合物的工业生产可能涉及类似的合成路线,但规模更大。使用连续流动反应器和自动化系统可以提高生产过程的效率和产率。 此外,纯化步骤可能涉及高级技术,例如高效液相色谱 (HPLC),以确保最终产品的纯度 .
化学反应分析
反应类型: β-D-吡喃葡萄糖,1-(1H-吲哚-3-丁酸酯) 可以进行各种化学反应,包括:
常见试剂和条件:
氧化: 高锰酸钾、三氧化铬、酸性或碱性条件。
还原: 硼氢化钠、氢化铝锂、无水条件。
形成的主要产物:
氧化: 吲哚-3-羧酸衍生物。
还原: 还原的吲哚衍生物。
取代: 具有各种官能团的糖基化衍生物.
科学研究应用
化学: 在化学领域,β-D-吡喃葡萄糖,1-(1H-吲哚-3-丁酸酯) 用作合成更复杂分子的构建块。 其独特的结构允许探索新的合成途径,并开发新化合物 .
生物学: 在生物学研究中,这种化合物因其在细胞过程中的潜在作用而受到研究。 已知吲哚部分与各种生物靶标相互作用,使其成为研究细胞信号通路的有价值工具 .
医学: 在医学领域,β-D-吡喃葡萄糖,1-(1H-吲哚-3-丁酸酯) 因其潜在的治疗应用而被研究。 其调节生物通路的能力使其成为药物开发的候选者,特别是在治疗与细胞信号相关的疾病方面 .
工业: 在工业领域,这种化合物用于开发新材料和产品。 其独特的化学性质使其适合在制药、农用化学品和特种化学品生产中的应用 .
作用机制
β-D-吡喃葡萄糖,1-(1H-吲哚-3-丁酸酯) 的作用机制涉及其与细胞中特定分子靶标的相互作用。吲哚部分可以与受体和酶结合,调节其活性并影响细胞信号通路。 这种相互作用会导致各种生物学效应,包括基因表达、蛋白质活性以及细胞代谢的变化 .
相似化合物的比较
类似化合物:
β-D-吡喃葡萄糖,1-(1H-吲哚-3-乙酸酯): 类似的结构,但具有乙酸酯基团而不是丁酸酯基团.
吲哚-3-羧酸 β-D-吡喃葡萄糖酯: 包含羧酸基团而不是丁酸酯基团.
独特性: β-D-吡喃葡萄糖,1-(1H-吲哚-3-丁酸酯) 由于其葡萄糖部分与吲哚-3-丁酸酯基团的特定组合而具有独特性。 这种结构提供了独特的化学和生物学特性,使其在研究和工业中的各种应用中具有价值 .
属性
分子式 |
C18H25NO7 |
|---|---|
分子量 |
367.4 g/mol |
IUPAC 名称 |
1H-indole;1-[2,3,4,5-tetrahydroxy-6-(hydroxymethyl)oxan-4-yl]butan-1-one |
InChI |
InChI=1S/C10H18O7.C8H7N/c1-2-3-6(12)10(16)7(13)5(4-11)17-9(15)8(10)14;1-2-4-8-7(3-1)5-6-9-8/h5,7-9,11,13-16H,2-4H2,1H3;1-6,9H |
InChI 键 |
UUBPRBNNLQNZAR-UHFFFAOYSA-N |
规范 SMILES |
CCCC(=O)C1(C(C(OC(C1O)O)CO)O)O.C1=CC=C2C(=C1)C=CN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


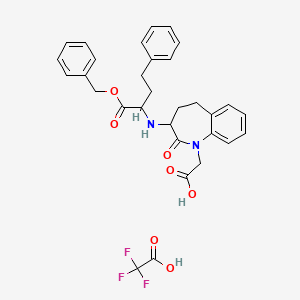

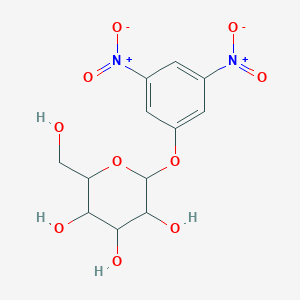

![(6aR,7aR,9S,10S,11aR)-4-Hydroxy-2,9,10-trimethoxy-6a,9,10-trimethyl-6a,7,7a,9,10,11a-hexahydro-5H-benzo[c][1,4]dioxino[2,3-g]chromen-5-one](/img/structure/B12289014.png)

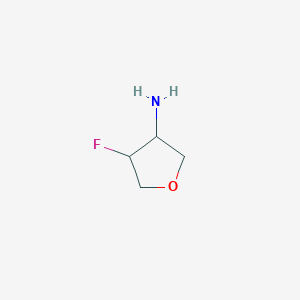
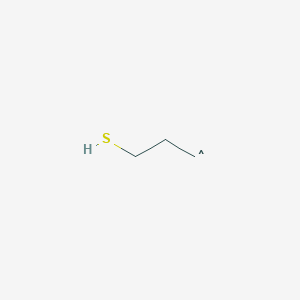
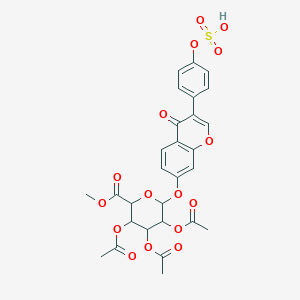
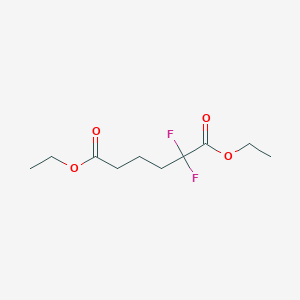
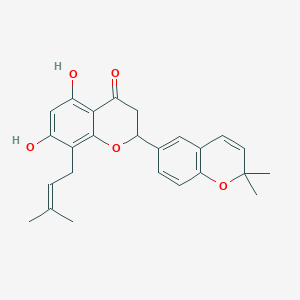
![[6-[acetyloxy-(4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)methyl]-2,3-dimethoxyphenyl]methyl acetate](/img/structure/B12289057.png)
